![molecular formula C27H30N6O2 B2625511 5-{3-oxo-3-[4-(pyridin-2-yl)piperazin-1-yl]propyl}-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 1326912-67-7](/img/structure/B2625511.png)
5-{3-oxo-3-[4-(pyridin-2-yl)piperazin-1-yl]propyl}-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule with multiple functional groups. It contains a pyrazolo[1,5-a]pyrazin-4-one core, which is a type of heterocyclic compound. Heterocycles are often found in many pharmaceuticals and exhibit a wide range of biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the pyrazolo[1,5-a]pyrazin-4-one core, followed by the addition of the various substituents. The exact synthetic route would depend on the specific reactivity of the starting materials and the desired order of reactions .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazolo[1,5-a]pyrazin-4-one core suggests that the compound may have interesting electronic properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the piperazine ring is known to participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the piperazine ring could impact its solubility and stability .Scientific Research Applications
Synthesis and Chemical Reactions
- Derivatives and Reaction Conditions : Compounds similar to the one have been synthesized through various chemical reactions. For example, derivatives of α,β-dehydro amino acids have been prepared through reactions involving piperidin-2-ylmethanamine and 4-benzylidene-2-phenyl-1,3-oxazol-5(4H)-one, highlighting the versatility of these compounds in synthesis. These reactions are sensitive to solvent, temperature, and reaction time, demonstrating the complexity of synthesizing such molecules (Topuzyan et al., 2013).
- Heterocyclic Synthesis : The creation of novel heterocyclic compounds, incorporating elements like pyrazole, pyrimidine, and piperazine, indicates the importance of these molecules in developing new chemical entities. These compounds are obtained via intramolecular cyclization, showcasing their potential in heterocyclic chemistry and as intermediates for further synthetic applications (Ho & Suen, 2013).
Potential Applications
- Antimicrobial Agents : Some derivatives synthesized from similar chemical frameworks have shown promise as antimicrobial agents. For instance, novel fluoroquinolones with specific substituents have demonstrated activity against Mycobacterium tuberculosis, indicating the potential of these compounds in treating bacterial infections (Shindikar & Viswanathan, 2005).
- Enzymatic Activity Modulation : Compounds with related structures have been investigated for their ability to modulate enzymatic activities. This suggests their potential utility in biochemical research and therapeutic applications, such as enhancing the reactivity of specific enzymes (Abd & Awas, 2008).
Molecular Structure Investigations
- Structural Analyses : Detailed molecular structure investigations of s-triazine derivatives, incorporating pyrazole/piperidine/aniline moieties, have been conducted. These studies, utilizing techniques like X-ray crystallography combined with Hirshfeld and DFT calculations, provide deep insights into the molecular geometry, intermolecular interactions, and electronic properties of such compounds. Such analyses are crucial for understanding the chemical behavior and potential applications of these molecules (Shawish et al., 2021).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-[3-oxo-3-(4-pyridin-2-ylpiperazin-1-yl)propyl]-2-(4-propan-2-ylphenyl)-1,2,3,3a-tetrahydropyrazolo[1,5-a]pyrazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N6O2/c1-20(2)21-6-8-22(9-7-21)23-19-24-27(35)32(17-18-33(24)29-23)12-10-26(34)31-15-13-30(14-16-31)25-5-3-4-11-28-25/h3-9,11,17-18,20,23-24,29H,10,12-16,19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBUFPCGVFHDDDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2CC3C(=O)N(C=CN3N2)CCC(=O)N4CCN(CC4)C5=CC=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-{3-oxo-3-[4-(pyridin-2-yl)piperazin-1-yl]propyl}-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



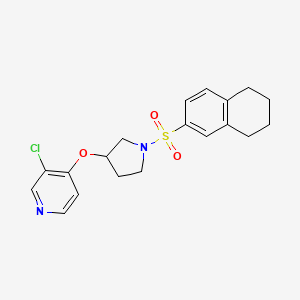
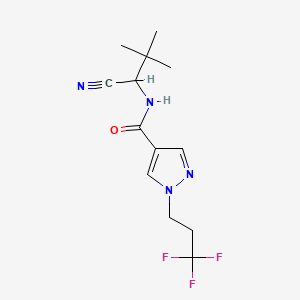
![N-(2,5-dichlorophenyl)-2-[4-(2,4,6-trimethylbenzenesulfonyl)piperazin-1-yl]acetamide](/img/structure/B2625437.png)
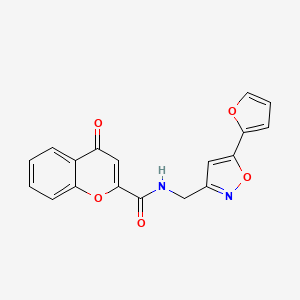
![1,3,8,8-tetramethyl-5-(3-methylphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2625440.png)
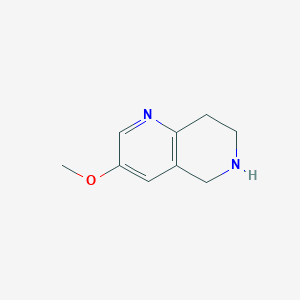
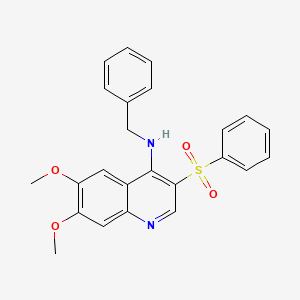


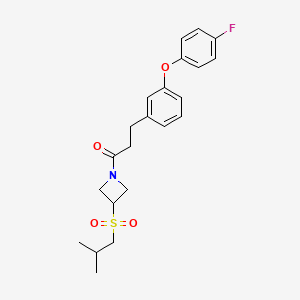
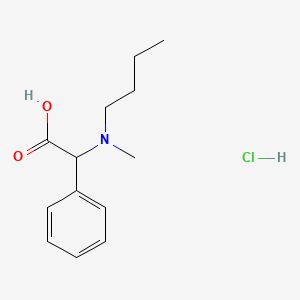
![5-(3,4-dimethoxyphenyl)-1-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2625451.png)